molecular formula C22H25NO4 B1390329 Fmoc-alpha-methyl-DL-leucine CAS No. 678992-19-3

Fmoc-alpha-methyl-DL-leucine

Cat. No.: B1390329
CAS No.: 678992-19-3
M. Wt: 367.4 g/mol
InChI Key: LKQDQIGTIVQHMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-alpha-methyl-DL-leucine is a derivative of leucine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group of alpha-methyl-DL-leucine. This modification is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds.

Mechanism of Action

Biochemical Pathways

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Action Environment

The action of Fmoc-alpha-methyl-DL-leucine is influenced by the environment in which peptide synthesis occurs. Factors such as the presence of a base for Fmoc group removal and the use of organic solvents can impact the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-DL-leucine typically involves the reaction of alpha-methyl-DL-leucine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The Fmoc group is introduced to protect the amino group, facilitating subsequent peptide synthesis steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-alpha-methyl-DL-leucine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptide chains, which are essential intermediates in the synthesis of larger peptides and proteins.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-alpha-methyl-L-leucine
  • Fmoc-alpha-methyl-D-leucine
  • Fmoc-alpha-methyl-DL-phenylalanine

Uniqueness

Fmoc-alpha-methyl-DL-leucine is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for precise control over peptide synthesis, making it a valuable tool in the production of complex peptides and proteins .

By understanding the properties and applications of this compound, researchers can leverage this compound to advance various scientific and industrial fields

Biological Activity

Fmoc-alpha-methyl-DL-leucine is a derivative of leucine, an essential amino acid that plays a critical role in protein synthesis and metabolic processes. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry and peptide synthesis. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group facilitates the selective protection of amino acids, allowing for efficient peptide assembly. The compound's structure can be represented as follows:

Fmoc alpha methyl DL leucine=C15H17NO2\text{Fmoc alpha methyl DL leucine}=\text{C}_{15}\text{H}_{17}\text{N}\text{O}_2

The biological activity of this compound is primarily linked to its role as a selective modulator of various biochemical pathways. Recent studies have indicated that it exhibits modulation effects on peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is involved in lipid metabolism and insulin sensitivity.

Table 1: Biological Activities of this compound

Activity TypeDescription
PPAR Modulation Activates PPARγ with lower potency compared to rosiglitazone .
Insulin Sensitivity Improves insulin sensitivity in diabetic models .
Adipogenic Activity Exhibits lower adipogenic activity than traditional PPARγ agonists .

Case Studies

  • Insulin Sensitivity Improvement : In a study involving db/db mice, this compound was shown to enhance insulin sensitivity significantly. This effect was attributed to its ability to activate PPARγ, leading to improved glucose metabolism without the adverse effects typically associated with PPARγ activation, such as increased fat accumulation .
  • Comparative Efficacy : When compared to other known PPARγ agonists, such as rosiglitazone, this compound demonstrated similar maximal efficacy but with reduced potency. This suggests a potential for developing therapeutics with fewer side effects while maintaining efficacy in treating metabolic disorders .

Implications for Therapeutic Use

The modulation of PPARγ by this compound presents opportunities for therapeutic interventions in conditions such as type 2 diabetes and obesity. Its unique profile could allow for the development of drugs that target metabolic pathways more selectively, minimizing side effects associated with broader-acting agents.

Table 2: Potential Therapeutic Applications

ConditionMechanism of ActionPotential Benefit
Type 2 DiabetesPPARγ activation enhancing insulin sensitivityImproved glycemic control
ObesityReduced adipogenic effects while maintaining efficacyLower risk of weight gain

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQDQIGTIVQHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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